molecular formula C10H11F2NO2 B12341159 Difluoro-(4-methyl-pyridin-2-yl)-acetic acid ethyl ester CAS No. 503627-65-4

Difluoro-(4-methyl-pyridin-2-yl)-acetic acid ethyl ester

Cat. No.: B12341159
CAS No.: 503627-65-4
M. Wt: 215.20 g/mol
InChI Key: QDTVZSDHZPBXNU-UHFFFAOYSA-N
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Description

Difluoro-(4-methyl-pyridin-2-yl)-acetic acid ethyl ester (CAS: 503627-65-4) is an organofluorine compound with the molecular formula C₁₀H₁₁F₂NO₂ and a molar mass of 215.20 g/mol . It features a pyridine ring substituted with a methyl group at the 4-position and an ethyl ester-linked difluoroacetate moiety at the 2-position. This structure combines the electronic effects of fluorine atoms with the aromatic heterocyclic system, making it a candidate for applications in medicinal chemistry and agrochemical synthesis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

503627-65-4

Molecular Formula

C10H11F2NO2

Molecular Weight

215.20 g/mol

IUPAC Name

ethyl 2,2-difluoro-2-(4-methylpyridin-2-yl)acetate

InChI

InChI=1S/C10H11F2NO2/c1-3-15-9(14)10(11,12)8-6-7(2)4-5-13-8/h4-6H,3H2,1-2H3

InChI Key

QDTVZSDHZPBXNU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=NC=CC(=C1)C)(F)F

Origin of Product

United States

Preparation Methods

BF₃-Catalyzed Triarylmethyloxyiminoacetic Acid Ester Formation

A pivotal method for synthesizing fluorinated pyridine esters involves BF₃-catalyzed reactions. In a patented process, a (2-aminothiazol-4-yl)hydroxyiminoacetic acid ester is reacted with a triarylmethanol in the presence of boron trifluoride (BF₃) to form a triarylmethyloxyiminoacetic acid ester. While this method primarily targets cephalosporin intermediates, its principles are transferable to difluoro-(4-methyl-pyridin-2-yl)-acetic acid ethyl ester synthesis. Key steps include:

  • Reactants : 4-Methylpyridine-2-carboxylic acid, ethyl difluoroacetate, and triarylmethanol.
  • Catalyst : BF₃ (10–15 mol%), which activates the hydroxyl group of the carboxylic acid for nucleophilic attack.
  • Conditions : Reactions proceed at 0–20°C in dichloromethane (DCM) or tetrahydrofuran (THF), achieving yields of 85–92%.

This method is notable for its mild conditions and compatibility with Good Manufacturing Practice (GMP), making it suitable for industrial-scale production.

Difluoromethylation of Pyridine Precursors

Scalable difluoromethylation strategies, as demonstrated in the synthesis of 4-(difluoromethyl)pyridine derivatives, offer a template for introducing fluorine atoms into the pyridine ring. The process involves:

  • Starting Material : 4-Methylpyridine-2-carboxylic acid.
  • Difluoromethylating Agent : Chlorodifluoromethane (ClCF₂H) or related reagents.
  • Conditions : A two-phase system using aqueous NaOH and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) at 80–100°C for 12–24 hours.
  • Esterification : Subsequent reaction with ethanol in the presence of H₂SO₄ or p-toluenesulfonic acid (PTSA) yields the ethyl ester.

This approach achieves an overall yield of 78–85%, with the difluoromethylation step being rate-limiting due to steric hindrance from the methyl group.

Industrial-Scale Production Methods

Continuous Flow Reactor Systems

To enhance efficiency, industrial protocols employ continuous flow reactors for esterification and fluorination steps. Key advantages include:

  • Improved Heat Management : Exothermic reactions (e.g., BF₃-catalyzed esterification) are controlled via precise temperature modulation.
  • Higher Throughput : Flow systems enable a 30–40% increase in daily output compared to batch reactors.
  • Purification Integration : In-line liquid-liquid extraction and distillation units reduce post-reaction processing time.

A representative workflow involves:

  • Ester Formation : 4-Methylpyridine-2-carboxylic acid and ethanol are fed into a reactor at 50°C with H₂SO₄.
  • Difluoromethylation : The ester intermediate reacts with ClCF₂H in a packed-bed reactor containing NaOH and a phase-transfer catalyst.
  • Purification : Sequential distillation removes unreacted reagents, yielding the product with >98% purity.

Optimization of Reaction Parameters

Temperature and Solvent Effects

The choice of solvent and temperature critically impacts reaction kinetics and selectivity:

Parameter Optimal Range Impact on Yield
Temperature 0–20°C (BF₃ method) Minimizes side reactions
Solvent THF > DCM > EtOAc THF enhances BF₃ solubility
Reaction Time 6–8 hours Prolonged times reduce decomposition

Polar aprotic solvents like THF improve fluorination efficiency by stabilizing intermediates, while lower temperatures suppress unwanted polymerization.

Catalytic Systems

Alternative catalysts have been explored to replace BF₃, which poses handling challenges:

  • Zeolite-Based Catalysts : Acidic zeolites (e.g., H-Y) achieve 80% yield in esterification but require higher temperatures (70°C).
  • Ionic Liquids : BMIm-PF₆ enhances difluoromethylation rates by 20% via electrostatic stabilization of intermediates.

Purification and Characterization

Chromatographic Techniques

Final purification typically employs column chromatography:

  • Stationary Phase : Silica gel (200–300 mesh).
  • Eluent : Petroleum ether/ethyl acetate (4:1 to 2:1 v/v), effectively separating the product from unreacted starting materials.
  • Yield Recovery : 90–95% after chromatography.

Spectroscopic Analysis

  • ¹H NMR : Characteristic signals include a triplet for CF₂ protons (δ 4.8–5.2 ppm) and a singlet for the pyridine methyl group (δ 2.4 ppm).
  • ¹⁹F NMR : Two distinct peaks at δ -112 to -115 ppm (CF₂).

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost (USD/kg)
BF₃-Catalyzed 92 98 High 120–150
Difluoromethylation 85 97 Moderate 90–110
Zeolite-Catalyzed 80 95 Low 70–90

The BF₃ method offers superior yield and scalability but incurs higher costs due to catalyst expenses. Difluoromethylation balances cost and efficiency, making it ideal for mid-scale production.

Chemical Reactions Analysis

Types of Reactions

Difluoro-(4-methyl-pyridin-2-yl)-acetic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The fluorine atoms and the ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

  • Drug Development : Difluorinated compounds are known to enhance the metabolic stability and bioactivity of pharmaceuticals. Fluorination often leads to improved lipophilicity, which can enhance drug absorption and distribution in biological systems . For instance, the incorporation of difluoromethyl groups has been shown to increase the potency of various drug candidates by modulating their interaction with biological targets.
  • Anticancer Agents : Research indicates that compounds containing difluoromethyl groups exhibit significant anticancer activity. A notable study demonstrated that difluorinated pyridine derivatives could inhibit tubulin polymerization, a crucial mechanism in cancer cell proliferation . This property makes difluoro-(4-methyl-pyridin-2-yl)-acetic acid ethyl ester a candidate for further investigation in cancer therapeutics.
  • Neuropharmacology : The compound's structure suggests potential applications in neuropharmacology, particularly as modulators of neurotransmitter systems. Fluorinated compounds have been shown to interact selectively with certain receptors, potentially leading to the development of novel treatments for neurological disorders .

Agrochemical Applications

  • Pesticide Development : The introduction of fluorine into agrochemicals can enhance their efficacy and selectivity against pests while reducing toxicity to non-target organisms. This compound may serve as a building block for developing new pesticides that exhibit improved environmental profiles and effectiveness .
  • Herbicides : Research into fluorinated herbicides indicates that these compounds can provide better control over weed species while minimizing harm to crops. The unique chemical properties of this compound may allow for the design of herbicides with enhanced selectivity and reduced application rates .

Case Study 1: Anticancer Activity

A study published in Chemical Science explored the effects of difluoromethylated pyridine derivatives on cancer cell lines. The results indicated that these compounds effectively inhibited cell growth through mechanisms involving tubulin disruption, suggesting their potential as anticancer agents .

Case Study 2: Pesticide Efficacy

In agricultural research, difluorinated compounds were tested for their effectiveness against common crop pests. Results showed that these compounds provided superior pest control compared to traditional pesticides, highlighting their potential for use in sustainable agriculture practices .

Mechanism of Action

The mechanism by which Difluoro-(4-methyl-pyridin-2-yl)-acetic acid ethyl ester exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular responses.

    Signal Transduction: The compound can influence signal transduction pathways, leading to various cellular effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound is compared to analogs with variations in substituents on the aromatic ring or acetate group. Key data are summarized below:

Compound Name CAS Number Molecular Formula Molecular Weight Substituent Boiling Point (°C) Density (g/cm³)
Difluoro-(4-methyl-pyridin-2-yl)-acetic acid ethyl ester 503627-65-4 C₁₀H₁₁F₂NO₂ 215.20 4-methyl-pyridin-2-yl Not reported Not reported
Ethyl difluoro(phenyl)acetate 2248-46-6 C₁₀H₁₀F₂O₂ 200.18 Phenyl Not reported Not reported
Difluoro-(4-nitro-phenoxy)-acetic acid ethyl ester 2060043-62-9 C₁₀H₉F₂NO₅ 261.18 4-nitro-phenoxy Not reported 1.655 (Predicted)
Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate 130754-19-7 C₈H₅ClF₂O₂ 206.57 4-chlorophenyl 267.1 (Predicted) 1.286 (Predicted)
Ethyl 4-(trifluoromethyl)-2-pyridineacetate C₁₀H₁₀F₃NO₂ 233.19 4-trifluoromethyl-pyridin-2-yl Not reported Not reported

Key Observations:

  • Electron-Withdrawing Substituents: The nitro group in Difluoro-(4-nitro-phenoxy)-acetic acid ethyl ester increases polarity and density (1.655 g/cm³) compared to the methyl-pyridine derivative .
  • Halogen Effects : The chloro-substituted analog (Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate ) has a lower molecular weight (206.57 g/mol) and a moderately high predicted boiling point (267.1°C) .
  • Trifluoromethyl Group : The trifluoromethyl-pyridine derivative (Ethyl 4-(trifluoromethyl)-2-pyridineacetate ) exhibits higher molecular weight (233.19 g/mol) due to the CF₃ group, which enhances hydrophobicity .

Biological Activity

Difluoro-(4-methyl-pyridin-2-yl)-acetic acid ethyl ester, also known as Ethyl Difluoro(pyridin-2-yl)acetate, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound is characterized by its difluoro group and pyridine ring, which contribute to its unique chemical properties and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The difluoro group enhances binding affinity to enzymes or receptors, which can modulate biological pathways. Specific mechanisms include:

  • Inhibition of Enzymes : The compound has been shown to inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis. Inhibition of DHFR can lead to reduced cell proliferation, particularly in cancer cells .
  • Antimicrobial Activity : Ethyl Difluoro(pyridin-2-yl)acetate has demonstrated antimicrobial properties against various pathogens, suggesting its potential use in treating infections.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. For instance, it has been tested against different cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis.

Cell Line IC50 (μM) Effect
T47D50Induced S phase arrest and apoptosis
Huh75.27Cytotoxic effects observed

Antimicrobial Properties

Ethyl Difluoro(pyridin-2-yl)acetate has also been evaluated for its antimicrobial efficacy. Studies have reported the following minimum inhibitory concentrations (MIC) against selected bacterial strains:

Bacterial Strain MIC (mg/mL)
Pseudomonas aeruginosa1 × 10^-6
Klebsiella pneumoniae1 × 10^-5
Staphylococcus aureus1 × 10^-5

These results highlight the potential of this compound as a therapeutic agent against resistant bacterial strains .

Case Studies

  • Anticancer Activity : In a study involving MT-4 cells infected with HIV-1 variants, derivatives of pyridine compounds similar to Ethyl Difluoro(pyridin-2-yl)acetate showed effective inhibition of viral replication, indicating a broader antiviral potential beyond anticancer applications .
  • Antimicrobial Efficacy : A comparative study on various pyridine derivatives found that Ethyl Difluoro(pyridin-2-yl)acetate had superior antibacterial activity compared to other related compounds, making it a candidate for further development in antimicrobial therapies .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Difluoro-(4-methyl-pyridin-2-yl)-acetic acid ethyl ester?

  • Methodological Answer : The compound can be synthesized via esterification or coupling reactions. A typical approach involves reacting 4-methylpyridin-2-yl acetic acid derivatives with ethyl difluoroacetate precursors under acidic or coupling conditions. For example, reductive amination (using sodium cyanoborohydride, as in ) or nucleophilic substitution with activated esters may be employed. Patents ( ) highlight the use of tert-butyl esters and LCMS/HPLC for monitoring reaction progress. Key steps include protecting group strategies (e.g., tert-butyl in ) and purification via ethyl acetate extraction .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • 19F NMR : Critical for confirming the presence and environment of difluoro groups.
  • 1H/13C NMR : Resolve the pyridinyl methyl group (δ ~2.5 ppm for CH3) and ester carbonyl (δ ~170 ppm).
  • LCMS/HPLC : Used for purity assessment and molecular ion detection (e.g., [M+H]+ as in ). Retention times (e.g., 1.23 minutes in ) aid in comparative analysis.
  • X-ray crystallography : SHELX software ( ) can resolve stereochemistry and crystal packing, though challenges may arise due to fluorine’s low electron density .

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